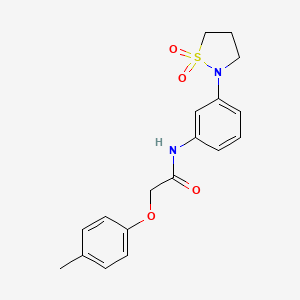
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide is a synthetic organic compound with potential applications in various scientific fields This compound features a unique structure that includes an isothiazolidinone ring with a sulfone group, a phenyl ring, and a p-tolyloxy group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide typically involves multiple steps:
Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized by reacting a suitable thiol with an amine in the presence of an oxidizing agent to form the sulfone group.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a nucleophilic aromatic substitution reaction, where the isothiazolidinone intermediate reacts with a halogenated benzene derivative.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting the phenyl-isothiazolidinone intermediate with an acylating agent, such as acetic anhydride or acetyl chloride.
Introduction of the p-Tolyloxy Group: The final step involves the etherification of the acetamide intermediate with p-cresol in the presence of a base, such as potassium carbonate, to form the p-tolyloxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidinone ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfone group, converting it back to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: The compound could be explored for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Biochemical Research: Used as a probe to study biochemical pathways involving sulfur-containing compounds.
Industry
Polymer Chemistry: Potential use in the synthesis of polymers with unique properties.
Agriculture: Possible applications as a pesticide or herbicide, pending further research.
Mécanisme D'action
The mechanism by which N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating biochemical pathways. The isothiazolidinone ring and sulfone group could play crucial roles in binding to molecular targets, while the aromatic rings might facilitate interactions with hydrophobic regions of proteins or cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a tolyloxy group.
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-chlorophenoxy)acetamide: Contains a chlorophenoxy group, which may alter its chemical and biological properties.
Uniqueness
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide is unique due to the combination of its isothiazolidinone ring with a sulfone group and the specific arrangement of its aromatic rings. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-6-8-17(9-7-14)24-13-18(21)19-15-4-2-5-16(12-15)20-10-3-11-25(20,22)23/h2,4-9,12H,3,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRGNXPCULFCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(2,5-Dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2934045.png)
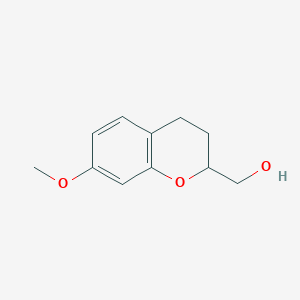
![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)
![2-[(4-chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934051.png)
![3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2934053.png)
![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2934054.png)
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2934055.png)
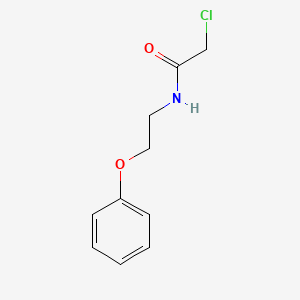
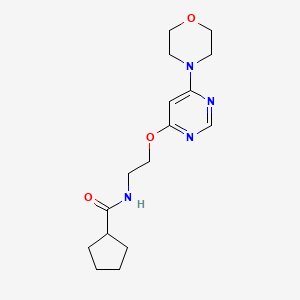
![2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B2934059.png)
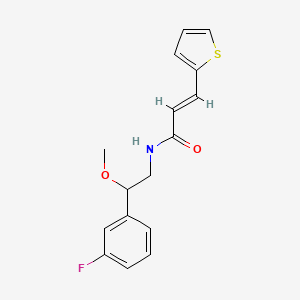
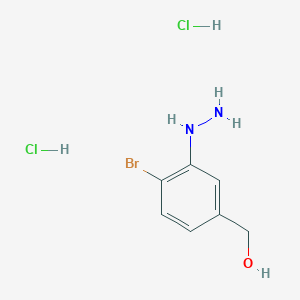
![N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2934062.png)
![4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2934064.png)
